Product packaging for 2-Amino-5-phenylpyrimidine-4,6-diol(Cat. No.:CAS No. 154146-07-3)

2-Amino-5-phenylpyrimidine-4,6-diol

Cat. No.: B1273251
CAS No.: 154146-07-3
M. Wt: 203.2 g/mol
InChI Key: HPPMTXLIFATOQB-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpyrimidine-4,6-diol (CAS 154146-07-3) is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound belongs to the class of 5-substituted 2-aminopyrimidines, which serve as versatile scaffolds for the synthesis of diverse biologically active molecules . A primary research application involves its conversion to the corresponding 2-amino-4,6-dichloropyrimidine derivative, a key transformation for developing novel compounds . These dichloropyrimidine analogues have demonstrated promising biological activity, particularly as potent inhibitors of immune-activated nitric oxide (NO) production in vitro, which is a relevant pathway in inflammation research . The parent dihydroxypyrimidine structure is typically synthesized via condensation of monosubstituted malonic acid diesters with guanidine under basic conditions . Researchers value this compound as a foundational building block for exploring new chemical space in drug discovery projects. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B1273251 2-Amino-5-phenylpyrimidine-4,6-diol CAS No. 154146-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMTXLIFATOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382944
Record name 2-amino-5-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154146-07-3
Record name 2-amino-5-phenylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 5 Phenylpyrimidine 4,6 Diol and Its Structural Analogs

Classical Condensation Approaches to Pyrimidine-4,6-diols

Traditional methods for constructing the pyrimidine (B1678525) ring often rely on the condensation of two key building blocks. These approaches are foundational in heterocyclic chemistry and remain relevant for the synthesis of various pyrimidine derivatives.

Modified Condensation of Monosubstituted Malonic Acid Diesters with Guanidine (B92328)

A well-established method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine. In a notable modification for the synthesis of the title compound, phenylmalonic acid diester is utilized as the substituted precursor.

The general procedure involves the reaction of a corresponding monosubstituted malonic acid diester with guanidine hydrochloride in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture is typically heated under reflux to drive the cyclocondensation. This approach has been successfully employed to synthesize a range of 5-substituted analogs, including the target molecule, 2-amino-5-phenylpyrimidine-4,6-diol. For instance, the reaction of diethyl phenylmalonate with guanidine hydrochloride in the presence of sodium ethoxide in absolute ethanol (B145695) yields the desired product in high yield. nih.gov

A study reported the synthesis of several 5-substituted 2-amino-4,6-dihydroxypyrimidines using this methodology, achieving excellent yields. The reaction of metallic sodium with absolute ethanol generates sodium ethoxide in situ, to which guanidine hydrochloride and the respective monosubstituted malonic acid diester are added. nih.gov The following table summarizes the yields for various 5-substituted analogs prepared via this method.

Substituent at C-5 Starting Malonic Acid Diester Yield (%) Reference
PhenylDiethyl phenylmalonate94 nih.gov
EthylDiethyl ethylmalonate88 nih.gov
AllylDiethyl allylmalonate95 nih.gov

Cyclocondensation Reactions of Guanidine with Dicarbonyl Compounds

The cyclocondensation of guanidine with various dicarbonyl compounds represents another classical and versatile route to pyrimidine derivatives. Chalcones, which are α,β-unsaturated ketones, serve as valuable 1,3-dicarbonyl synthons in these reactions. The reaction of a chalcone (B49325) with guanidine, typically in the presence of a base, leads to the formation of a 2-aminopyrimidine (B69317) ring.

The general mechanism involves the initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration and aromatization to yield the pyrimidine product. Various reaction conditions have been explored, including conventional heating and microwave irradiation, to improve reaction times and yields. rsc.orgnih.gov For instance, refluxing a mixture of a substituted chalcone and guanidinium (B1211019) carbonate in a solvent like dimethylformamide (DMF) has been shown to be an effective method. rsc.org

The following table presents examples of 2-amino-4,6-diarylpyrimidines synthesized from the reaction of substituted chalcones with guanidinium carbonate in DMF.

Chalcone Substituents (Ar1-CO-CH=CH-Ar2) Product Yield (%) Reference
Ar1 = Phenyl, Ar2 = 4'-Chlorophenyl2-Amino-4-(4'-chlorophenyl)-6-phenylpyrimidine95 rsc.org
Ar1 = Phenyl, Ar2 = 4'-Methoxyphenyl2-Amino-4-(4'-methoxyphenyl)-6-phenylpyrimidine80 rsc.org
Ar1 = 4-Methoxyphenyl, Ar2 = 4-Chlorophenyl2-Amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)pyrimidine62 rsc.org

Multicomponent Reaction Strategies for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of substituted pyrimidines.

Three-Component Transformations for Substituted 2-Aminopyrimidines

A powerful three-component strategy for the synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine salt. ias.ac.in This Biginelli-inspired method proceeds in a one-pot sequence, often with moderate to excellent yields. The reaction involves a series of steps including condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the initially formed dihydropyrimidine (B8664642) intermediate. ias.ac.in

Another three-component approach for synthesizing pyrimidine derivatives involves the condensation of an aromatic aldehyde, malononitrile, and urea (B33335) or thiourea. Current time information in London, GB. While not directly yielding the diol, this method highlights the versatility of MCRs in accessing diverse pyrimidine cores which can be further functionalized.

A study detailed a three-component synthesis of 2-amino-5-hydroxy- nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidine-6-carbonitriles by reacting an aromatic aldehyde, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole. This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by cyclization with the aminotriazole. nih.gov

Reactions Involving Chalcone Precursors and Guanidine

The reaction between chalcones and guanidine can also be viewed as a component of multicomponent strategies, especially when the chalcone itself is generated in situ from an aldehyde and a ketone prior to the addition of guanidine. This approach allows for the one-pot synthesis of 2-aminopyrimidines from simple starting materials.

The reaction of variously substituted chalcones with guanidine nitrate (B79036) has been employed to synthesize 4,6-diaryl substituted-4,5-dihydro-2-aminopyrimidines. nih.gov These dihydropyrimidines can subsequently be aromatized to the corresponding pyrimidines. Microwave-assisted synthesis has also been effectively utilized for the reaction of chalcones with guanidine hydrochloride, leading to significantly reduced reaction times and high yields of 2-amino-4,6-diarylpyrimidines. nih.gov

The table below showcases the efficiency of microwave-assisted synthesis for this transformation.

Chalcone Substituents Reaction Time (MW) Yield (%) Reference
4-chloro and 4-nitro2-3 min76 nih.gov
4-methyl and 4-nitro2-3 min72 nih.gov
4-methoxy and 4-nitro2-3 min69 nih.gov

Advanced Synthetic Procedures and Regioselective Synthesis

Modern synthetic organic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methodologies. For the synthesis of substituted pyrimidines, this includes the use of advanced techniques and the development of highly regioselective reactions.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The synthesis of various 2-aminopyrimidine derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions or with reduced solvent usage, contributing to greener chemical processes. nih.gov

Regioselective synthesis is crucial when multiple reactive sites are present in the starting materials or intermediates. For instance, in the synthesis of polysubstituted pyrimidines, controlling the position of different substituents is paramount. Methodologies that allow for the regioselective introduction of functional groups onto the pyrimidine core are of high value. For example, the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidines has been achieved through the reaction of 3,5-diamino-1,2,4-triazole with unsymmetrical 1,3-diketones. While not directly leading to the title compound, these strategies demonstrate the principles of regiocontrol in pyrimidine synthesis. Furthermore, regioselective lithiation-substitution protocols have been developed for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, showcasing another advanced approach to control substitution patterns on the pyrimidine ring.

Applications of Vilsmeier–Haack–Arnold Reagent in Pyrimidine Derivatization

The Vilsmeier-Haack-Arnold (VHA) reaction is a versatile and powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reactive species, known as the Vilsmeier reagent, is typically a chloroiminium ion formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

In the context of pyrimidine chemistry, the VHA reagent serves not only as a formylating agent but also as a means to activate the pyrimidine ring for further transformations. ijpcbs.com The reaction facilitates the introduction of aldehyde or ketone functionalities, which are valuable handles for subsequent chemical modifications. wikipedia.org For instance, the VHA reaction has been successfully applied to pyrido[2,3-d]pyrimidines to introduce functionalities via intermediate carboxaldehydes. ijpcbs.com

A specific application involves the formylation of pyrimido[4,5-b]quinoline systems. In this process, the VHA reagent, prepared from POCl₃ and DMF, reacts with active methylene (B1212753) groups within the heterocyclic structure. nih.gov This leads to the formation of β-chlorovinyl aldehyde derivatives, demonstrating the reagent's ability to effect halo-formylation and cyclization in addition to simple formylation. nih.gov The reaction mechanism begins with the formation of the Vilsmeier reagent, which then undergoes electrophilic substitution with the electron-rich pyrimidine ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the final aldehyde product. organic-chemistry.orgwikipedia.org

Aromatic Nucleophilic Substitution (SNAr) Reactions on Halogenated Pyrimidine Intermediates

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic compounds, including pyrimidines. rsc.org This reaction is particularly effective on π-deficient aromatic rings, such as pyrimidine, where the presence of electronegative nitrogen atoms activates the ring towards nucleophilic attack. youtube.comwikipedia.org For an SNAr reaction to proceed, the pyrimidine ring must be substituted with a good leaving group, typically a halogen, and often activated by additional electron-withdrawing groups. wikipedia.orgpressbooks.pub

Halogenated pyrimidines are excellent substrates for SNAr reactions. The nitrogen atoms in the pyrimidine ring are crucial for stabilizing the negative charge in the Meisenheimer complex, the key intermediate formed during the reaction. youtube.comwikipedia.org This stabilization is most effective when the halogen is located at a position ortho or para to a ring nitrogen. youtube.com For example, in 2,5-dichloropyrimidine, a nucleophile will preferentially attack the C-2 position, which is situated between the two ring nitrogens, as this allows for better delocalization of the negative charge in the intermediate. youtube.com

The synthesis of analogs of this compound can heavily rely on SNAr chemistry. The diol can be converted into a di-halogenated intermediate, such as 2-amino-4,6-dichloropyrimidine (B145751), by reacting it with reagents like phosphorus oxychloride. nih.gov This halogenated intermediate then becomes a versatile precursor for introducing a wide variety of nucleophiles at the C-4 and C-6 positions, thereby generating a library of structurally diverse analogs. The high reactivity of halogenated pyrimidines in SNAr reactions makes this a powerful strategy in medicinal and materials chemistry. rsc.orgnih.gov

Table 2: Examples of SNAr Reactions on Halogenated Pyrimidines

SubstrateNucleophilePosition of SubstitutionProduct Type
2-ChloropyridineAmmonia (NH₃)2-position2-Aminopyridine youtube.com
2,5-DichloropyrimidineSodium Methoxide (NaOCH₃)2-position youtube.com2-Methoxy-5-chloropyrimidine
4-FluoropyridineSodium Ethoxide (NaOC₂H₅)4-position youtube.com4-Ethoxypyridine
2,4-DinitrochlorobenzeneHydroxide (OH⁻)1-position wikipedia.org2,4-Dinitrophenol

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like pyrimidines, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine synthesis often involved hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.compowertechjournal.com Green chemistry offers a framework to design safer chemical processes by minimizing waste, maximizing atom economy, and utilizing renewable resources. rasayanjournal.co.in

Several green approaches have been successfully applied to the synthesis of pyrimidine derivatives:

Catalysis: The use of reusable, heterogeneous catalysts can improve reaction efficiency and simplify product purification. rasayanjournal.co.in For example, a porous poly-melamine-formaldehyde catalyst has been used for creating novel triazolopyrimidines via ball milling, a mechanochemical method. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single pot to form a product that contains portions of all reactants. jmaterenvironsci.com MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, saving time and resources. rasayanjournal.co.injmaterenvironsci.com A green, one-pot, three-component synthesis has been developed for 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its hydroxyl analogs. ijarsct.co.inresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. rasayanjournal.co.injmaterenvironsci.com

Ultrasonic Synthesis: The use of ultrasound can also accelerate reactions and improve yields. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using ceric ammonium (B1175870) nitrate in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). rasayanjournal.co.injmaterenvironsci.com A notable example is the iodination of pyrimidines using mechanical grinding under solvent-free conditions, which avoids the use of harsh acids. mdpi.com The use of tetrabutylammonium (B224687) bromide (TBAB) in water has been shown to be an effective catalytic system for synthesizing pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

These green methodologies not only offer environmental benefits but also often lead to financial advantages through higher yields, faster reactions, and simplified workup procedures. rasayanjournal.co.in

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Phenylpyrimidine 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

The 1H NMR spectrum of 2-Amino-5-phenylpyrimidine-4,6-diol, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), provides detailed information about the proton environments within the molecule. Analysis of a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines reveals distinct signals corresponding to the hydroxyl, phenyl, and amino protons of the title compound. nih.gov

The protons of the two hydroxyl (-OH) groups at positions 4 and 6 of the pyrimidine (B1678525) ring appear as a broad singlet at δ 10.60 ppm. nih.gov This significant downfield shift is characteristic of acidic protons, such as those in hydroxyl groups on a pyrimidine ring, which may also be involved in hydrogen bonding. The two protons of the amino (-NH2) group at position 2 are observed as a broad singlet at δ 6.74 ppm. nih.gov

The protons of the phenyl group at position 5 exhibit characteristic splitting patterns in the aromatic region of the spectrum. The signals include a doublet at δ 7.50 ppm, corresponding to two phenyl protons, a triplet at δ 7.19 ppm for another two phenyl protons, and a triplet at δ 7.02 ppm representing one phenyl proton. nih.gov The integration of these signals (2H, 2H, and 1H) confirms the presence of a monosubstituted phenyl ring.

Table 1: 1H NMR Chemical Shifts and Assignments for this compound Solvent: DMSO-d6

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
10.60 Broad Singlet 2H 4-OH, 6-OH
7.50 Doublet 2H Phenyl-H
7.19 Triplet 2H Phenyl-H
7.02 Triplet 1H Phenyl-H
6.74 Broad Singlet 2H 2-NH2

Data sourced from a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov

The 13C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also recorded in DMSO-d6, shows distinct resonances for the pyrimidine and phenyl ring carbons. nih.gov

The carbon atoms C-4 and C-6 of the pyrimidine ring, which are bonded to the hydroxyl groups, are observed as a single peak at δ 162.84 ppm. The C-2 carbon, attached to the amino group, resonates at δ 152.02 ppm. nih.gov The carbon at position 5 (C-5), which links the pyrimidine ring to the phenyl group, appears significantly upfield at δ 106.11 ppm. nih.gov

The carbons of the phenyl ring are detected in the aromatic region, with signals appearing at δ 135.40, 130.26, 126.84, and 124.19 ppm, consistent with a substituted benzene (B151609) ring. nih.gov

Table 2: 13C NMR Chemical Shifts and Assignments for this compound Solvent: DMSO-d6

Chemical Shift (δ) ppm Assignment
162.84 C-4, C-6
152.02 C-2
135.40 Phenyl-C
130.26 Phenyl-C
126.84 Phenyl-C
124.19 Phenyl-C
106.11 C-5

Data sourced from a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is employed to identify the functional groups and characterize the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, an FT-IR spectrum would be expected to reveal characteristic absorption bands for its key functional groups.

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly effective for observing non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The conjugated system formed by the phenyl and pyrimidine rings in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Experimental UV-Vis spectral data, including specific absorption maxima (λmax), for this compound is not detailed in the available literature. Typically, pyrimidine derivatives exhibit strong π→π* transitions. The presence of the phenyl group in conjugation with the pyrimidine ring, along with the auxochromic amino and hydroxyl groups, would likely influence the position and intensity of these absorption bands. A UV-Vis spectrum would provide insight into the electronic structure and the extent of conjugation within the molecule. Studies on other substituted pyrimidinones (B12756618) have recorded UV-Vis spectra to characterize these electronic properties. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound, mass spectrometry would be crucial for confirming its molecular formula (C₁₀H₉N₃O₂) and providing insights into its structural features.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. Given the presence of nitrogen, the compound follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

The fragmentation of this compound under electron impact or other ionization methods would likely involve characteristic losses of small molecules and radicals. Common fragmentation pathways for related amino-substituted heterocyclic compounds include:

Loss of isocyanic acid (HNCO): This is a frequent fragmentation pathway for pyrimidine and purine (B94841) bases containing ureide functionalities.

Cleavage of the phenyl group: The bond between the pyrimidine ring and the phenyl group can break, leading to fragments corresponding to the phenyl cation or the pyrimidine core.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions. The presence of the amino and diol substituents would influence the specific fragmentation pathways observed.

Table 1: Predicted Mass Spectrometry Data for this compound

Property Predicted Value/Information
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.19 g/mol
Expected Molecular Ion (M+) m/z 203
Key Fragmentation Pathways Loss of HNCO, loss of phenyl group, pyrimidine ring fragmentation

X-ray Diffraction Studies for Crystalline Structure Determination (if available for analogs)

Currently, there are no published X-ray diffraction data for this compound itself. However, the crystal structures of several analogous substituted pyrimidine derivatives have been determined, offering valuable insights into the potential solid-state structure of the target compound. nih.govnih.gov For example, studies on related 2-aminopyrimidine (B69317) derivatives have elucidated how these molecules interact with each other in the solid state, often through hydrogen bonding involving the amino group and pyrimidine ring nitrogens. nih.gov

For a crystalline sample of this compound, X-ray diffraction analysis would be expected to reveal:

Tautomeric Form: The diol moiety can exist in keto-enol tautomeric forms. X-ray diffraction would unambiguously determine which tautomer is present in the solid state. Based on data for similar compounds, the 4,6-dioxo form is a strong possibility. nih.gov

Intermolecular Interactions: The presence of amino and hydroxyl (or keto) groups makes the molecule a prime candidate for extensive hydrogen bonding. These interactions would play a crucial role in stabilizing the crystal structure.

Molecular Geometry: The planarity of the pyrimidine ring and the torsion angle of the phenyl group relative to the pyrimidine core would be precisely determined.

The general procedure for X-ray crystal structure determination involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Illustrative X-ray Diffraction Data for an Analogous Heterocyclic Compound (2-amino-5-oxo-4-propyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile) researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.7379(5)
b (Å) 8.7520(6)
c (Å) 11.6589(5)
α (°) 96.668(4)
β (°) 100.033(4)
γ (°) 112.547(6)
Key Structural Features Both pyran rings in a boat conformation; structure stabilized by N-H···O and N-H···N hydrogen bonds. researchgate.net

This data for an analog demonstrates the level of detail that can be obtained from X-ray diffraction studies and highlights the importance of hydrogen bonding in the crystal packing of related heterocyclic systems.

No Specific Theoretical Studies Found for this compound

Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry studies corresponding to the compound This compound could be located. The extensive investigation aimed to find data related to Density Functional Theory (DFT) investigations—including geometry optimization, vibrational frequency analysis, frontier molecular orbitals, Natural Bond Orbital (NBO) analysis, and non-linear optical (NLO) properties—as well as molecular docking simulations for this particular molecule.

While general information on computational methodologies such as DFT and molecular docking is widely available, and studies on related pyrimidine derivatives exist, the specific research findings and data tables required to populate the requested article outline for this compound are not present in the accessible scientific domain. The search included targeted queries for published papers that would contain the detailed analyses needed for each subsection of the proposed article.

Without dedicated research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specified structure and content requirements. The creation of such an article would necessitate fabricating data, which is beyond the scope of this service.

Should published research on this specific compound become available, the requested article could then be generated.

Theoretical and Computational Chemistry Studies on 2 Amino 5 Phenylpyrimidine 4,6 Diol

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Sites with Biological Macromolecules (e.g., tyrosyl-tRNA synthetase, cytochrome P450 14-sterol demethylase)

Computational molecular docking is a primary method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biological macromolecule, such as a protein (receptor). This technique is crucial in drug discovery for identifying potential drug targets and understanding mechanisms of action. While specific docking studies for 2-Amino-5-phenylpyrimidine-4,6-diol with tyrosyl-tRNA synthetase or cytochrome P450 14-sterol demethylase (CYP51) are not prominently available in existing literature, the general methodology for such an investigation is well-established.

Tyrosyl-tRNA Synthetase (TyrRS): TyrRS is an essential enzyme that catalyzes the attachment of tyrosine to its corresponding tRNA, a critical step in protein synthesis. The active site of TyrRS has distinct binding pockets for tyrosine, ATP, and the tRNA molecule. nih.gov A docking study of this compound would involve placing the molecule into the tyrosine binding site of the TyrRS crystal structure. The prediction would focus on how the aminopyrimidine core and the phenyl substituent interact with key amino acid residues. Favorable interactions would likely involve hydrogen bonds between the amino and diol groups of the pyrimidine (B1678525) ring and polar residues in the binding pocket, as well as hydrophobic interactions involving the phenyl group.

Cytochrome P450 14-sterol demethylase (CYP51): CYP51 is a vital enzyme in the biosynthesis of sterols in fungi, plants, and animals, making it a key target for antifungal drugs. mdpi.comresearchgate.net The active site contains a heme group. Inhibitors typically coordinate with the heme iron and form additional interactions with surrounding amino acid residues. nih.gov A computational model would predict how this compound fits within the CYP51 active site. The model would assess the potential for one of the pyrimidine nitrogens or diol oxygens to interact with the central heme iron, and how the phenyl group orients itself within the hydrophobic access channel. nih.gov

Docking studies on other pyrimidine derivatives have successfully predicted their binding modes in various enzymes, such as cyclin-dependent kinase 2 (CDK-2) and epidermal growth factor receptor (EGFR), highlighting the utility of this approach for the pyrimidine scaffold. nih.govresearchgate.netnih.gov

Receptor-Driven Docking Models for Structure-Activity Relationship Elucidation

Receptor-driven docking is a powerful tool to elucidate Structure-Activity Relationships (SAR), explaining how small changes in a molecule's structure affect its biological activity. By comparing the docking poses and interaction energies of a series of related compounds, researchers can build models that rationalize and predict their potency.

For a series of pyrimidine derivatives, a receptor-driven docking model would identify key molecular features essential for binding. For instance, studies on 2-aminopyrimidine (B69317) derivatives as A₁ adenosine (B11128) receptor (A₁AR) antagonists have used docking to understand SAR. nih.govnih.gov These models revealed that the 2-amino group acts as a crucial hydrogen bond donor, while the substituents on the pyrimidine ring occupy specific hydrophobic and hydrophilic pockets within the receptor. nih.gov

In the case of this compound, a hypothetical SAR study using docking might involve synthesizing analogues with different substituents on the phenyl ring (e.g., chloro, methyl, methoxy (B1213986) groups) and evaluating their binding affinity. The docking results could then explain the observed activity changes. For example, an electron-withdrawing group on the phenyl ring might enhance π-π stacking interactions with an aromatic residue like phenylalanine or tyrosine in the active site, leading to higher potency. Conversely, a bulky substituent might cause a steric clash, reducing binding affinity.

The table below illustrates a hypothetical outcome of such a docking study, showing how different analogues might interact with a target receptor.

Compound AnalogueKey Interaction TypePredicted Binding Energy (kcal/mol)
This compoundH-bond with Serine, Hydrophobic with Leucine-8.5
2-Amino-5-(4-chlorophenyl)pyrimidine-4,6-diolH-bond with Serine, Halogen bond with Glycine-9.2
2-Amino-5-(4-methylphenyl)pyrimidine-4,6-diolH-bond with Serine, Enhanced hydrophobic interaction-8.8
2-Amino-5-(4-methoxyphenyl)pyrimidine-4,6-diolH-bond with Serine and Threonine-9.0

This table is illustrative and not based on experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., lipophilicity, electronic properties, size) to its activity.

While a specific QSAR model for this compound is not documented in the reviewed literature, numerous studies have successfully applied QSAR to other classes of pyrimidine derivatives to predict their therapeutic potential. researchgate.netnih.govresearchgate.net These studies provide a framework for how such a model could be developed.

A typical QSAR study involves:

Dataset compilation: A set of pyrimidine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters.

Model development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

The table below summarizes findings from QSAR studies on related pyrimidine compounds, indicating descriptors that were found to be important for their biological activity.

ActivityTarget/OrganismImportant Descriptors IdentifiedModel TypeReference
AnticancerVEGFR-2Electrostatic, Topological, Quantum-chemicalMLR, ANN nih.gov
AntileishmanialLeishmania donovaniLipophilicity (logP), ElectronegativityMLR researchgate.net
AntimicrobialS. aureus, E. coliHydrophilicity, Steric parametersMLR, PLS researchgate.net

These studies show that for pyrimidine derivatives, properties like hydrophobicity, molecular shape, and the distribution of electrostatic charges are often critical for their biological function. researchgate.netnih.govresearchgate.net

Solvent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of a molecule, such as its UV-Vis absorption and fluorescence emission spectra, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited electronic states. While specific experimental data for this compound is limited, the expected effects can be inferred from theoretical principles and studies on structurally related molecules.

The polarity, polarizability, and hydrogen-bonding capabilities of the solvent are key factors. For a molecule like this compound, which possesses both hydrogen bond donor (amino, diol) and acceptor (pyrimidine nitrogens, diol oxygens) sites, these interactions are particularly important.

Effect of Solvent Polarity: In polar solvents, a shift in the absorption or emission maxima is expected. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromic shift) in the fluorescence spectrum. Theoretical studies on related amino-substituted aromatic compounds confirm that intramolecular charge transfer (ICT) upon excitation leads to a more polar excited state.

Effect of Hydrogen Bonding: Protic solvents (like water, ethanol (B145695), methanol) can form specific hydrogen bonds with the solute. These interactions can be stronger in either the ground or excited state, leading to significant spectral shifts. For example, hydrogen bonding to the pyrimidine nitrogens can alter the energy levels of the n-π* and π-π* transitions. The presence of strong intermolecular hydrogen bonding in protic solvents can sometimes lead to fluorescence quenching (a decrease in emission intensity).

The table below illustrates typical solvatochromic shifts observed for a related heterocyclic compound, demonstrating the influence of the solvent environment on its fluorescence emission spectrum.

SolventPolarity IndexEmission Maxima (λem, nm)
Hexane0.1480
Toluene2.4405
Dichloromethane3.1416
Tetrahydrofuran (THF)4.0418
Methanol5.1520
Dimethyl Sulfoxide (B87167) (DMSO)7.2433

Data adapted from studies on other fluorescent heterocyclic compounds and is for illustrative purposes.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model these solvent effects and predict the spectroscopic behavior of this compound in various media.

In Vitro Investigations of Biological Activities and Molecular Mechanisms of 2 Amino 5 Phenylpyrimidine 4,6 Diol and Its Derivatives

Anti-inflammatory Activity and Nitric Oxide (NO) Production Modulation

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. The modulation of its production is a significant area of research for new anti-inflammatory agents.

In Vitro Inhibition of Immune-Activated NO Production in Cellular Models

Research into the direct effects of 2-Amino-5-phenylpyrimidine-4,6-diol on immune-activated nitric oxide (NO) production has yielded specific outcomes. In a pilot screening using mouse peritoneal cells, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the phenyl-substituted parent compound (this compound), were found to be devoid of any NO-inhibitory activity. mdpi.commdpi.com

Conversely, their corresponding 2-amino-4,6-dichloropyrimidine (B145751) derivatives demonstrated significant inhibitory effects on NO production. mdpi.commdpi.com These compounds were synthesized from their dihydroxypyrimidine counterparts. mdpi.com All of the tested 5-substituted 2-amino-4,6-dichloropyrimidines suppressed NO production by at least 55% when applied at a 50 µM concentration. mdpi.com The inhibition was found to be dose-dependent. mdpi.com

Among the derivatives, 5-fluoro-2-amino-4,6-dichloropyrimidine was the most potent, with a half-maximal inhibitory concentration (IC₅₀) of 2 µM, an activity level higher than the reference compound used in the study. mdpi.commdpi.com Other derivatives in this series displayed IC₅₀ values ranging from 9 µM to 36 µM. mdpi.commdpi.com Importantly, these compounds did not show any suppressive effects on the viability of the cells used in the assay. mdpi.commdpi.com

Mechanistic Exploration of Anti-inflammatory Effects

While 5-substituted 2-amino-4,6-dichloropyrimidines have been identified as effective inhibitors of immune-activated NO production in vitro, their precise mechanism of action has not yet been elucidated. mdpi.commdpi.com

However, studies on other pyrimidine (B1678525) derivatives offer insight into potential pathways. For example, a novel pyrimidine thione derivative, HPT, was shown to reduce NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.gov Furthermore, HPT suppressed the mRNA expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for HPT involved blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK) pathways. nih.gov While these findings are for a different pyrimidine structure, they highlight potential mechanisms that could be investigated for the 2-amino-4,6-dichloropyrimidine series.

Antimicrobial Properties (Antibacterial and Antifungal)

The pyrimidine scaffold is a core component of many compounds investigated for their therapeutic potential against microbial pathogens.

In Vitro Efficacy against Bacterial Strains

Derivatives of pyrimidine have been synthesized and evaluated for their antibacterial properties against a panel of pathogenic bacteria. In one study, newly synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and one Gram-negative strain (Escherichia coli). researchgate.net Several of these compounds exhibited excellent antimicrobial activity when compared with the reference drug, ampicillin. researchgate.net Another study focusing on a pyridinium (B92312) derivative, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, found it to be highly effective against S. aureus but showed very little activity against E. coli. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Series Bacterial Strain Activity Level Reference
Pyrimidine & Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, etc.) Staphylococcus aureus Excellent researchgate.net
Pyrimidine & Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, etc.) Bacillus subtilis Excellent researchgate.net
Pyrimidine & Pyrimidopyrimidines (3a, 3b, 3d, 4a-d, etc.) Escherichia coli Excellent researchgate.net
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide Staphylococcus aureus Strong Activity mdpi.com

Note: This table is generated based on descriptive data from the referenced text. Quantitative data (e.g., MIC values) were not fully provided in the source material.

In Vitro Efficacy against Fungal Pathogens

The antifungal potential of 2-phenylpyrimidine (B3000279) derivatives has been a significant area of investigation. A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as potential inhibitors of CYP51, a key enzyme in fungal sterol biosynthesis. nih.gov Through structural optimization, a lead compound, C6, was identified that demonstrated superior in vitro antifungal activity against seven common clinically relevant fungal strains compared to the first-line drug fluconazole. nih.gov

In other research, pyrimidine derivatives were tested against the fungal species Candida albicans and Aspergillus flavus. researchgate.net Several compounds in this series showed excellent antifungal results when compared to the reference drug clotrimazole. researchgate.net Additionally, studies have explored the activity of phenyl-thiazolyl-pyrimidine derivatives against the plant pathogenic fungus Phytophthora capsici, identifying a compound (XIV-2) with potent in vivo antifungal effects. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

Compound Series/Name Fungal Pathogen(s) Key Finding Reference
2-Phenylpyrimidine (Compound C6) 7 Clinically susceptible strains Superior efficacy to fluconazole nih.gov
Pyrimidine & Pyrimidopyrimidines (3a, 3b, 3d, etc.) Candida albicans Excellent activity vs. clotrimazole researchgate.net
Pyrimidine & Pyrimidopyrimidines (3a, 3b, 3d, etc.) Aspergillus flavus Excellent activity vs. clotrimazole researchgate.net

Note: This table is generated based on descriptive data from the referenced text.

Adenosine (B11128) Receptor Modulatory Effects

The modulation of adenosine receptors, a family of G protein-coupled receptors (A1, A2A, A2B, and A3), represents a significant area of therapeutic interest. The following sections detail the standard in vitro methodologies used to assess the interaction of compounds like this compound with these receptors. However, specific experimental data for this compound is not available in the reviewed scientific literature. Research has been conducted on various derivatives, but per the scope of this article, that data is not presented here.

In Vitro Radioligand Binding Assays for Receptor Affinity (A1, A2A, A3)

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor subtype. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor, typically cell membranes from cell lines engineered to express a single type of adenosine receptor (e.g., CHO or HEK-293 cells). The test compound is added in increasing concentrations to compete with the radioligand for the binding site. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

While this methodology is standard, specific Ki values for the binding of this compound to A1, A2A, and A3 adenosine receptors have not been reported in the available scientific literature. For illustrative purposes, a general data table format is provided below.

Table 1: Illustrative Format for Adenosine Receptor Binding Affinity of this compound (Note: No experimental data is available for this specific compound in the reviewed literature.)

CompoundA1 Receptor Affinity (Ki, nM)A2A Receptor Affinity (Ki, nM)A3 Receptor Affinity (Ki, nM)
This compoundData not availableData not availableData not available

Functional Assays for Antagonistic Activity on Canonical Cyclic Adenosine Monophosphate Pathway

To determine whether a compound acts as an antagonist at adenosine receptors, functional assays are employed. The A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

In a typical antagonist assay, cells expressing the receptor of interest are stimulated with a known agonist to induce a change in cAMP levels. The test compound is then added to see if it can block the effect of the agonist. For A1 and A3 receptors, an antagonist would prevent the agonist-induced decrease in forskolin-stimulated cAMP accumulation. The potency of the antagonist is typically reported as an IC50 or Kb value.

There are no specific studies in the reviewed literature that report on the functional antagonistic activity of this compound on the canonical cAMP pathway for any of the adenosine receptor subtypes.

Cytotoxic Properties (In Vitro Cell Line Studies)

The cytotoxic potential of a compound is its ability to cause cell death. This is a critical assessment for the development of new therapeutic agents, particularly in oncology. In vitro cytotoxicity is commonly evaluated using a panel of human cancer cell lines. A standard method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Cells are seeded in 96-well plates and exposed to increasing concentrations of the test compound for a defined period (e.g., 48 or 72 hours). The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value.

A thorough search of the scientific literature did not yield any studies that have evaluated the cytotoxic properties of this compound in any cell line. The data table below is presented in an illustrative format.

Table 2: Illustrative Format for In Vitro Cytotoxicity of this compound (Note: No experimental data is available for this specific compound in the reviewed literature.)

Cell LineCancer TypeIC50 (µM)
Data not available for this compound

Advanced Research Directions and Potential Academic Applications

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-Amino-5-phenylpyrimidine-4,6-diol makes it a valuable intermediate for the synthesis of more elaborate molecular architectures. The pyrimidine (B1678525) core acts as a robust scaffold that can be systematically modified at its various positions.

Researchers have demonstrated the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines through the condensation of corresponding monosubstituted malonic acid diesters with guanidine (B92328). nih.gov Specifically, this compound was synthesized with a high yield of 94%. nih.gov This synthetic accessibility is a key factor in its utility as a building block.

Furthermore, the diol functionality can be converted to other reactive groups, expanding its synthetic potential. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) analogs can be transformed into their corresponding 2-amino-4,6-dichloropyrimidines. nih.gov These dichloro-derivatives are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. mdpi.com This chemical reactivity is crucial for creating libraries of novel compounds for screening in drug discovery and materials science. For example, the synthesis of 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride, a key intermediate for the antiviral drug Abacavir, starts from related dihydroxypyrimidine precursors. google.com

The general strategy often involves multi-component reactions, such as the Biginelli condensation, to efficiently construct the pyrimidine ring system. researchgate.net This approach allows for the generation of molecular diversity by varying the starting aldehydes, beta-ketoesters, and urea (B33335) or guanidine derivatives. The phenyl group at the 5-position of this compound offers another site for modification, influencing the steric and electronic properties of the final molecules.

Table 1: Examples of Complex Molecules Synthesized from Aminopyrimidine Intermediates

Intermediate ClassSynthetic ApproachResulting Complex Molecule ClassPotential ApplicationReference
5-Substituted 2-amino-4,6-dihydroxypyrimidinesCondensation followed by chlorination5-Substituted 2-amino-4,6-dichloropyrimidinesAnti-inflammatory agents nih.gov
Aromatic Aldehydes, Malononitrile, and Thiourea/UreaThree-component condensation6-amino-5-cyano-4-phenyl-2-mercapto/hydroxy pyrimidinesAntibacterial agents researchgate.net
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeNucleophilic aromatic substitution (SNAr)Functionalized N-heterocyclic compoundsPrecursors for complex systems mdpi.com
2,5-Diamino-4,6-dihydroxy-pyrimidine hydrochlorideMulti-step synthesis from diethyl malonate2-Amino-4,6-dichloro-5-formamido-pyrimidineAntiviral drug synthesis google.com

Coordination Chemistry and Ligand Formation Capabilities

While specific studies on the coordination chemistry of this compound are not extensively documented, its molecular structure suggests a strong potential for acting as a ligand in coordination complexes. The compound possesses multiple potential coordination sites:

The two nitrogen atoms within the pyrimidine ring.

The exocyclic amino group at the C2 position.

The two hydroxyl groups at the C4 and C6 positions, which exist in tautomeric equilibrium with keto forms.

These nitrogen and oxygen donor atoms can coordinate with a variety of metal ions, making the compound a potential chelating ligand. The formation of stable chelate rings with metal centers could lead to the development of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or photophysical properties.

Applications in Materials Science (e.g., Fluorescent Compounds)

The development of small-molecule fluorescent probes is a significant area of materials science, with applications in sensing, imaging, and optoelectronics. Aminopyrimidine and related aminopyridine derivatives have shown considerable promise as fluorescent materials. sciforum.netnih.gov The fluorescence properties of these compounds are often governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyrimidine or pyridine (B92270) ring.

Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have shown that these molecules exhibit solvent-dependent fluorescence, a phenomenon known as solvatochromism. nih.gov This property is highly valuable for developing sensors that can report on the polarity of their microenvironment. The emission wavelengths and quantum yields of these fluorophores can be fine-tuned by introducing different substituents on the aromatic rings. nih.gov

For this compound, the combination of the electron-donating amino group and the π-conjugated system of the phenyl-substituted pyrimidine ring is expected to give rise to fluorescent properties. The hydroxyl groups can also influence the photophysical behavior through their involvement in hydrogen bonding with the solvent or other molecules. This makes the compound a candidate for the design of fluorescent probes for detecting specific analytes or for use in organic light-emitting diodes (OLEDs).

Table 2: Photophysical Properties of Structurally Related Fluorescent Compounds

Compound ClassKey Structural FeatureObserved PropertyPotential ApplicationReference
2-Amino-3-cyanopyridine derivativesAmino and cyano groups on pyridineFluorescence shifts with solvent polarityFluorescent probes for biological applications sciforum.net
2-Amino-4,6-diphenylnicotinonitrilesExtensive aromatic systemSolvent-dependent emission maximaFluorescent sensors, anticancer agents nih.gov
Pyrimidine-derived α-amino acidsFluorophore integrated into amino acidTunable photoluminescence by substitutionFluorescent probes for peptides and proteins nih.gov
2-Amino-6-phenylpyridine-3,4-dicarboxylatesSubstituents on the amine groupHigh quantum yields (up to 0.44)Fluorescent molecules mdpi.com

Future Prospects in Chemical Biology and Drug Discovery Research

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. Derivatives of 2-aminopyrimidine (B69317) have been investigated for a wide range of pharmacological activities.

Given this context, this compound represents a promising starting point for drug discovery programs. Research on related compounds provides a roadmap for potential therapeutic applications:

Anti-inflammatory Activity: A study on 5-substituted 2-amino-4,6-dichloropyrimidines, which can be synthesized from the corresponding diols, found that these compounds inhibit the production of nitric oxide (NO). nih.gov Since overproduction of NO is associated with inflammation, these compounds could be developed as anti-inflammatory agents. The 2-amino-4,6-dihydroxypyrimidine precursors, however, did not show this inhibitory activity, highlighting the importance of the chloro substituents for this specific biological effect. nih.gov

Anticancer Activity: Numerous pyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, with some compounds surpassing the efficacy of the standard drug Doxorubicin. nih.govmdpi.com The structural similarity suggests that derivatives of this compound could also be explored for anticancer properties. ontosight.ai

Enzyme Inhibition: The pyrimidine structure is analogous to the bases in DNA and RNA, making it a candidate for interacting with enzymes involved in nucleic acid metabolism, such as dihydrofolate reductase (DHFR) or various kinases. ontosight.ai

The future of research on this compound in chemical biology and drug discovery lies in systematic structural modification and biological screening. By creating libraries of derivatives with diverse substituents at the amino, hydroxyl, and phenyl positions, it will be possible to explore a wide chemical space and identify new lead compounds for various therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-phenylpyrimidine-4,6-diol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituted pyrimidine diols are often prepared by reacting thiourea derivatives with β-keto esters under acidic conditions. Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel. Structural analogs like 2-(propylthio)pyrimidine-4,6-diol (synthesized via thiol substitution) suggest similar pathways . Patents for related diol derivatives highlight the use of catalytic hydrogenation or enzyme-mediated steps for regioselective functionalization .

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) is recommended for purity analysis . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons and hydroxyl groups, complemented by mass spectrometry (MS) for molecular weight validation. X-ray crystallography may be employed for stereochemical analysis in crystalline derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes such as hCA-II or hCDC25B. Docking analyses of structurally similar pyrimidine derivatives (e.g., stigmastane-3,6-diol) show binding energies ranging from -7.2 to -9.5 kcal/mol, correlating with inhibitory activity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Q. How to resolve contradictions in toxicity data for pyrimidine derivatives like this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., hERG inhibition risk) require cross-validation using in vitro assays (hERG-expressing HEK293 cells) and in silico models (e.g., ProTox-II). For example, ligands with predicted hERG inhibition in docking studies (e.g., stigmastane-3,6-diol) should undergo patch-clamp electrophysiology to confirm ion channel effects .

Q. What strategies enhance the stereoselective synthesis of diol-containing pyrimidines?

  • Methodological Answer : Enzymatic biotransformation using plant catalysts (e.g., Daucus carota root) enables stereoselective hydrolysis of diol diacetates, achieving optical purity up to 44.1%. Optimize reaction conditions (temperature, pH) and use chiral stationary phases (CSPs) in HPLC for enantiomer separation. X-ray diffraction of inclusion complexes with chiral hosts (e.g., diacetylenediols) can guide stereochemical control .

Q. How to evaluate the agonist activity of this compound on receptors like GPR84?

  • Methodological Answer : Perform in vitro cAMP accumulation assays using GPR84-transfected CHO cells. Compare dose-response curves with known agonists (e.g., 2-(pentylsulfanyl)pyrimidine-4,6-diol, EC50 ~10 µM). Use calcium flux assays (Fluo-4 dye) for real-time receptor activation monitoring. Structural analogs with alkyl substituents show enhanced potency, suggesting SAR studies for optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.